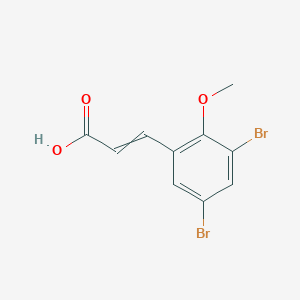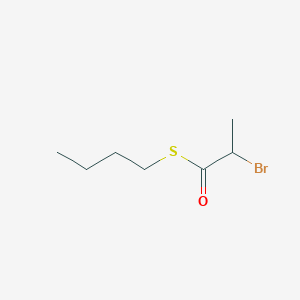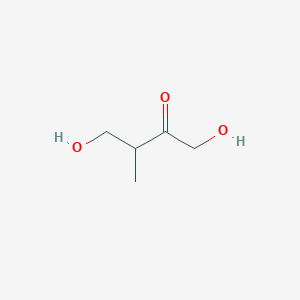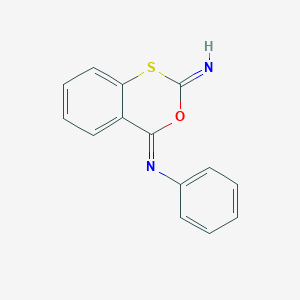
(4Z)-N~4~-Phenyl-2H,4H-3,1-benzoxathiine-2,4-diimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-N~4~-Phenyl-2H,4H-3,1-benzoxathiine-2,4-diimine is an organic compound that belongs to the class of benzoxathiine derivatives. This compound is characterized by its unique structure, which includes a benzoxathiine ring fused with a phenyl group and two imine functionalities. The compound’s structure imparts specific chemical properties that make it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-N~4~-Phenyl-2H,4H-3,1-benzoxathiine-2,4-diimine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted benzoxathiine precursor with an amine source to introduce the imine functionalities. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(4Z)-N~4~-Phenyl-2H,4H-3,1-benzoxathiine-2,4-diimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of benzoxathiine oxides.
Reduction: Formation of benzoxathiine amines.
Substitution: Formation of halogenated benzoxathiine derivatives.
Aplicaciones Científicas De Investigación
(4Z)-N~4~-Phenyl-2H,4H-3,1-benzoxathiine-2,4-diimine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (4Z)-N~4~-Phenyl-2H,4H-3,1-benzoxathiine-2,4-diimine involves its interaction with specific molecular targets. The imine groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzoxathiine ring may also interact with cellular membranes, affecting their integrity and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
- (4Z)-N~4~-Phenyl-2H,4H-3,1-benzoxathiine-2,4-dione
- (4Z)-N~4~-Phenyl-2H,4H-3,1-benzoxathiine-2,4-dithiol
Uniqueness
(4Z)-N~4~-Phenyl-2H,4H-3,1-benzoxathiine-2,4-diimine is unique due to the presence of two imine groups, which impart distinct chemical reactivity and biological activity compared to its analogs. The specific arrangement of the phenyl group and the benzoxathiine ring also contributes to its unique properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
62954-96-5 |
|---|---|
Fórmula molecular |
C14H10N2OS |
Peso molecular |
254.31 g/mol |
Nombre IUPAC |
4-N-phenyl-3,1-benzoxathiine-2,4-diimine |
InChI |
InChI=1S/C14H10N2OS/c15-14-17-13(16-10-6-2-1-3-7-10)11-8-4-5-9-12(11)18-14/h1-9,15H |
Clave InChI |
XXASUVKXKRYPMX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=C2C3=CC=CC=C3SC(=N)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Oxabicyclo[4.1.0]heptane, 1-methoxy-2,2,6-trimethyl-](/img/structure/B14512809.png)
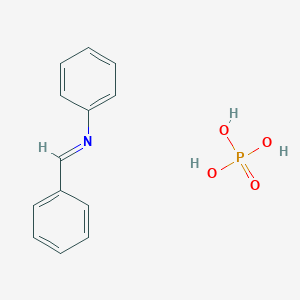
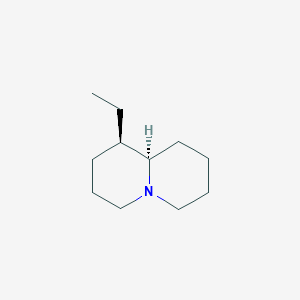
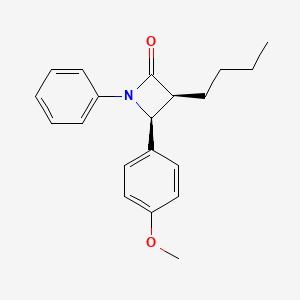
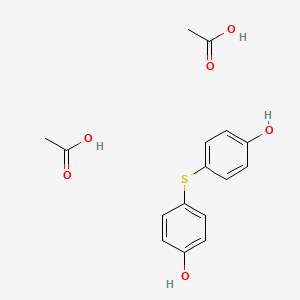
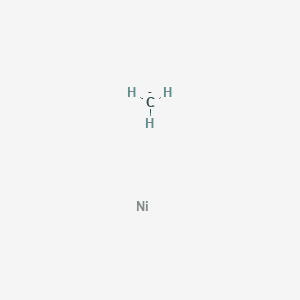
![Diethyl [(4-cyanonaphthalen-1-yl)methyl]phosphonate](/img/structure/B14512826.png)
![Benzoyl chloride, 4-[(2S)-2-methylbutyl]-](/img/structure/B14512840.png)

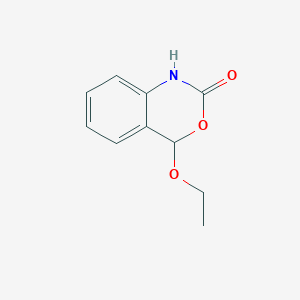
![2-[(2-Chloroethenyl)oxy]-2-methylpropane](/img/structure/B14512872.png)
